![molecular formula C11H8O2S2 B3032133 1,3-Di(thiophen-2-yl)propane-1,3-dione CAS No. 1138-14-3](/img/structure/B3032133.png)
1,3-Di(thiophen-2-yl)propane-1,3-dione
Overview
Description
1,3-Di(thiophen-2-yl)propane-1,3-dione is a chemical compound with the molecular formula C11H8O2S2 . It is also known by its IUPAC name, 1,3-bis(2-thienyl)propane-1,3-dione .
Synthesis Analysis
The synthesis of 1,3-Di(thiophen-2-yl)propane-1,3-dione has been used in the development of cross-conjugated alternating polymers . It has also been used in the synthesis of Di(thiophen-2-yl) Substituted Pyrene-Pyridine Conjugated Scaffold .Molecular Structure Analysis
The molecular structure of 1,3-Di(thiophen-2-yl)propane-1,3-dione consists of two thiophene rings attached to a central propane-1,3-dione group . The InChI code for this compound is 1S/C11H8O2S2/c12-8(10-3-1-5-14-10)7-9(13)11-4-2-6-15-11/h1-6H,7H2 .Chemical Reactions Analysis
1,3-Di(thiophen-2-yl)propane-1,3-dione has been used in the development of polymers with high electrical conductivity . It has also been used in the synthesis of a fluorescent sensor for Fe(III) ions .Physical And Chemical Properties Analysis
1,3-Di(thiophen-2-yl)propane-1,3-dione has a molecular weight of 236 . It has a boiling point of 419.0±30.0 °C at 760 mmHg and a density of 1.3±0.1 g/cm3 . The compound is not soluble in water .Scientific Research Applications
Biologically Active Compounds
Thiophene-based analogs, including “1,3-Di(thiophen-2-yl)propane-1,3-dione”, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Corrosion Inhibitors
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They can prevent electrode rupture and improve electron transport and lithium-ion diffusion rate .
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . They are used in the development of organic field-effect transistors (OFETs) and in the fabrication of organic light-emitting diodes (OLEDs) .
Pharmacological Properties
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Molecular Packing Regulation
The alkyl chain length of the α,ω-di (thiophen-2-yl)alkanes was found to play an important role in regulating the molecular packing, orientation and crystallinity of crystals within the PTB7-Th:PC 71 BM blend .
Charge Transport Properties
Two cross-conjugated alternating polymers based on 1,2-di (thiophen-2-yl)ethane-1,2-dione (DTO), namely PDTO-C1 and PDTO-C3, were developed and their charge transport properties were investigated by fabricating field-effect transistors .
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that thiophene derivatives often interact with various enzymes and receptors in the body .
Mode of Action
It’s known that thiophene derivatives can interact with their targets through non-covalent interactions . These interactions can lead to changes in the conformation and function of the target molecules .
Biochemical Pathways
Thiophene derivatives are known to be involved in various biochemical processes, potentially affecting multiple pathways .
Pharmacokinetics
It also shows inhibitory effects on several cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP2C9 . These properties can significantly impact the bioavailability of the compound.
Result of Action
It’s known that thiophene derivatives can have various biological effects, depending on their specific structures and targets .
Action Environment
The action of 1,3-Di(thiophen-2-yl)propane-1,3-dione can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C to maintain its stability . Other factors, such as pH and the presence of other substances, could also potentially influence its action, efficacy, and stability.
properties
IUPAC Name |
1,3-dithiophen-2-ylpropane-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2S2/c12-8(10-3-1-5-14-10)7-9(13)11-4-2-6-15-11/h1-6H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEKDXOACFEXKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CC(=O)C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10292131 | |
Record name | 1,3-di(thiophen-2-yl)propane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10292131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Di(thiophen-2-yl)propane-1,3-dione | |
CAS RN |
1138-14-3 | |
Record name | NSC80415 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80415 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-di(thiophen-2-yl)propane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10292131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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